NSC636819
Overview
Description
NSC636819 is a synthetic organic compound with the molecular formula C22H12Cl4N2O4 and a molecular weight of 510.1 g/mol This compound is known for its unique structural features, including two dichlorophenyl groups and two nitro groups attached to a benzene ring
Mechanism of Action
Target of Action
NSC636819, also known as “1,5-bis[(E)-2-(3,4-dichlorophenyl)ethenyl]-2,4-dinitrobenzene” or “1,5-Bis[(1E)-2-(3,4-dichlorophenyl)ethenyl]-2,4-dinitrobenzene”, is a competitive and selective inhibitor of KDM4A/KDM4B . These are potential progression factors for prostate cancer .
Mode of Action
This compound acts as a competitive inhibitor of KDM4A and KDM4B, blocking their demethylating activity toward H3K9me3 . It associates with E2F1 on target gene promoters, enhancing E2F1 chromatin binding and transcriptional activity .
Biochemical Pathways
The pyruvate dehydrogenase kinases (PDKs) PDK1 and PDK3 are direct targets of KDM4A and E2F1, modulating the switch between glycolytic metabolism and mitochondrial oxidation . Downregulation of KDM4A leads to elevated activity of pyruvate dehydrogenase and mitochondrial oxidation .
Pharmacokinetics
It is known that the compound is cell permeable , and it is soluble in DMSO .
Result of Action
This compound effectively induces apoptosis in LNCaP prostate cancer cells . It up-regulates RB1 and CDH1 tumor suppressor genes and down-regulates IGF1R, FGFR3, CCNE2, AURKA, and AURKB oncogenes .
Biochemical Analysis
Biochemical Properties
NSC636819 acts as a competitive and selective inhibitor of KDM4A and KDM4B . It has been shown to completely block their demethylating activity toward H3K9me3 . The compound interacts with these enzymes, affecting their function and altering the biochemical reactions they are involved in .
Cellular Effects
In cellular processes, this compound has been observed to induce apoptosis in LNCaP prostate cancer cells . It does not affect normal PNT2 cells . The compound influences cell function by up-regulating RB1 and CDH1 tumor suppressor genes and down-regulating IGF1R, FGFR3, CCNE2, AURKA, and AURKB oncogenes .
Molecular Mechanism
At the molecular level, this compound exerts its effects by inhibiting the histone demethylase activity of KDM4A and KDM4B . This inhibition blocks the demethylating activity of these enzymes toward H3K9me3 . The compound’s interaction with these biomolecules leads to changes in gene expression .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, this compound has been observed to have a stable effect on the inhibition of KDM4A and KDM4B . Specific information on the product’s stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies is not currently available.
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been reported yet .
Metabolic Pathways
This compound is involved in the metabolic pathways related to histone demethylation . It interacts with the enzymes KDM4A and KDM4B, affecting their function and the overall metabolic flux .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NSC636819 typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. The process involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and functional group tolerant, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. The reaction conditions are optimized to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
NSC636819 undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amines under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The dichlorophenyl groups can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can yield amine derivatives, while substitution reactions can produce various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound has been investigated for its potential as an inhibitor of specific enzymes, such as KDM4A/KDM4B.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an anticancer agent.
Industry: It is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
1,5-bis[(E)-2-(3,4-dichlorophenyl)ethenyl]-2,4-diaminobenzene: Similar structure but with amine groups instead of nitro groups.
1,5-bis[(E)-2-(3,4-dichlorophenyl)ethenyl]-2,4-dihydroxybenzene: Similar structure but with hydroxyl groups instead of nitro groups.
Uniqueness
Its ability to inhibit specific enzymes like KDM4A/KDM4B sets it apart from other similar compounds.
Properties
IUPAC Name |
1,5-bis[(E)-2-(3,4-dichlorophenyl)ethenyl]-2,4-dinitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H12Cl4N2O4/c23-17-7-3-13(9-19(17)25)1-5-15-11-16(22(28(31)32)12-21(15)27(29)30)6-2-14-4-8-18(24)20(26)10-14/h1-12H/b5-1+,6-2+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYZPXBXVBQSBDG-IJIVKGSJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=CC2=CC(=C(C=C2[N+](=O)[O-])[N+](=O)[O-])C=CC3=CC(=C(C=C3)Cl)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1/C=C/C2=CC(=C(C=C2[N+](=O)[O-])[N+](=O)[O-])/C=C/C3=CC(=C(C=C3)Cl)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H12Cl4N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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